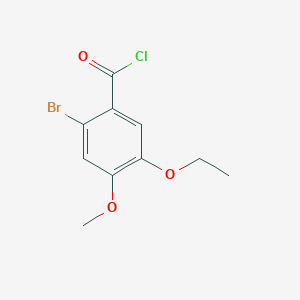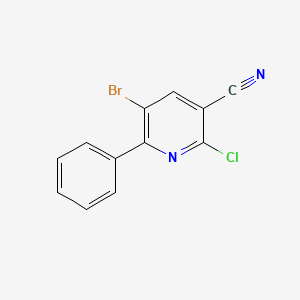
5-Bromo-2-chloro-6-phenylnicotinonitrile
Vue d'ensemble
Description
5-Bromo-2-chloro-6-phenylnicotinonitrile is a chemical compound with the molecular formula C12H6BrClN2 . It has a molecular weight of 293.54 g/mol.
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-6-phenylnicotinonitrile consists of a pyridine ring substituted with bromine, chlorine, and a phenyl group .Applications De Recherche Scientifique
Synthesis and Structural Analysis
5-Bromo-2-chloro-6-phenylnicotinonitrile serves as a critical intermediate in various chemical syntheses, demonstrating its significant role in the construction of complex molecular structures. For instance, it's an integral component in the synthesis of quinoline inhibitors and PI3K/mTOR inhibitors, where its involvement in multi-step synthesis processes is pivotal (Lei et al., 2015). Similarly, its structural derivatives find application in the synthesis of diverse compounds like indanyl tetrazoles and indanyl methyltetrazoles, further highlighting its versatility (Bachar & Lahiri, 2004).
Role in Antiviral and Antimicrobial Research
The compound is also noteworthy in the realm of medicinal chemistry, particularly in antiviral research. For example, derivatives of 5-Bromo-2-chloro-6-phenylnicotinonitrile have shown inhibitory effects against retrovirus replication in cell culture, marking them as potential candidates for HIV and Moloney murine sarcoma virus treatments (Hocková et al., 2003). Additionally, quinoline-based triazoles synthesized from derivatives of this compound have displayed significant antimicrobial and antimalarial activities, further underscoring its potential in drug development (Parthasaradhi et al., 2015).
Environmental and Industrial Applications
The synthesis of halogen-rich intermediates like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine from derivatives of 5-Bromo-2-chloro-6-phenylnicotinonitrile illustrates its utility in creating building blocks essential for further chemical transformations in medicinal chemistry (Wu et al., 2022). Furthermore, its role in the green synthesis of Schiff bases underscores its contribution to more sustainable and environmentally friendly chemical processes, highlighting its importance in industrial applications (Zulfiqar et al., 2020).
Propriétés
IUPAC Name |
5-bromo-2-chloro-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2/c13-10-6-9(7-15)12(14)16-11(10)8-4-2-1-3-5-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFODHGDYXLVIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C(=N2)Cl)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-6-phenylnicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439915.png)
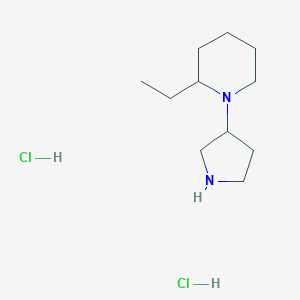
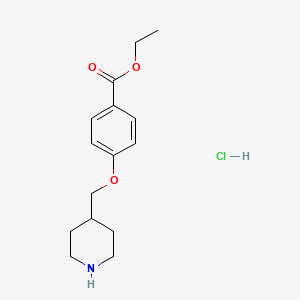
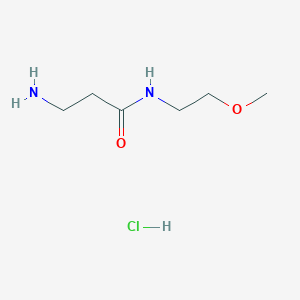
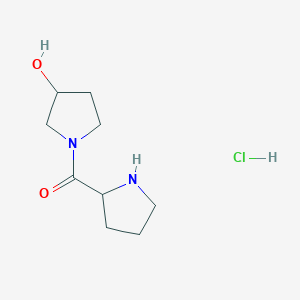
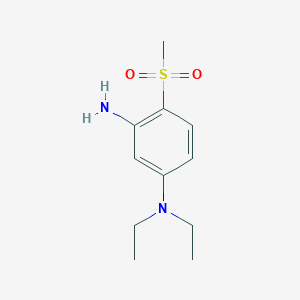
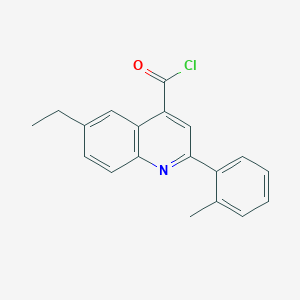
![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439926.png)
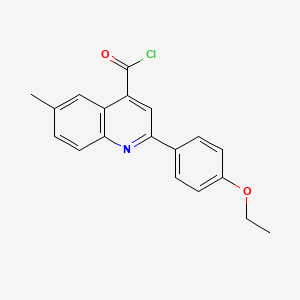
![6-Bromothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1439931.png)
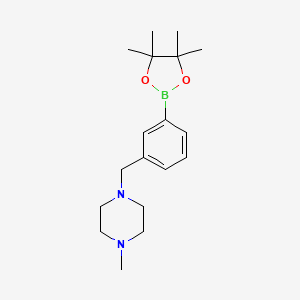
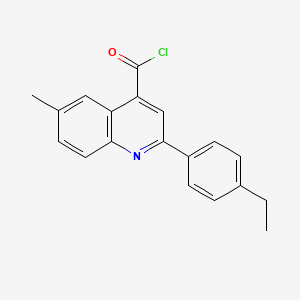
![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439934.png)
